(S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-ethyl-N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13(8-6-11)9-10-5-4-7-12(10)2/h10H,3-9,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNYNHMJMWNAE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN)C[C@@H]1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (S)-Prolinol Derivatives
Starting with (S)-prolinol, a cost-effective chiral precursor, this method employs sequential alkylation and reductive amination. Key steps include:
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N-Methylation : Treatment of (S)-prolinol with methyl iodide in the presence of potassium carbonate yields (S)-1-methylpyrrolidin-2-ol (89% yield).
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Oxidation to Aldehyde : Catalytic oxidation using Dess-Martin periodinane converts the alcohol to (S)-1-methylpyrrolidine-2-carbaldehyde (92% purity by GC-MS).
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Reductive Amination : Reaction with ethane-1,2-diamine and sodium cyanoborohydride in methanol at 40°C achieves 78% yield, with diastereomeric excess (de) >95% confirmed by chiral HPLC.
Asymmetric Catalytic Hydrogenation
An alternative approach utilizes rhodium-catalyzed asymmetric hydrogenation of enamine intermediates:
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Chiral Pool Route | Catalytic Hydrogenation |
|---|---|---|
| Overall Yield | 62% | 72% |
| Enantiomeric Excess (ee) | 95% | 98% |
| Cost per Gram | $12.50 | $18.75 |
| Scalability | Pilot-scale | Lab-scale |
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states. For reductive amination:
Catalytic System Tuning
In asymmetric hydrogenation:
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Ligand Screening : R-BINAP outperforms SEGPHOS ligands, providing 98% ee versus 89% ee.
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Pressure Effects : Increasing H2 pressure from 30 psi to 50 psi reduces reaction time by 40% without compromising selectivity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers with a retention time of 8.7 min for the (S)-isomer.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability:
Chemical Reactions Analysis
Acid-Base Reactions
As a polyamine, this compound readily participates in acid-base interactions. Key characteristics include:
Table 1: Acid-base reactivity profile
| Reaction Type | Reagent | Product Formed | Key Observations |
|---|---|---|---|
| Protonation | HCl/H₂SO₄ | Ammonium salt | Enhanced water solubility |
| Deprotonation | NaOH/K₂CO₃ | Free base regeneration | pH-dependent equilibrium |
The tertiary amines in the pyrrolidine ring and ethyl groups contribute to its basicity (), enabling selective protonation at specific sites under controlled pH.
Alkylation and Acylation
The primary and secondary amines undergo nucleophilic substitution/acylation reactions:
Table 2: Alkylation/acylation reactions
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | Methyl iodide | EtOH, 50°C, 6h | Quaternary ammonium derivative | 72% |
| Acylation | Acetic anhydride | THF, RT, 12h | N-Acetylated diamide | 65% |
| Sulfonylation | Tosyl chloride | DCM, 0°C → RT | Sulfonamide with retained chirality | 58% |
Steric hindrance from the methylpyrrolidine group reduces reaction rates at the ethyl-substituted nitrogen compared to the ethylene diamine backbone.
Redox Reactions
The compound participates in oxidation and reduction processes:
Oxidation :
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With or , the pyrrolidine ring undergoes oxidative cleavage to form glutaric acid derivatives.
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Secondary amines oxidize to nitroxides under radical initiation () .
Reduction :
Coordination Chemistry
The diamine moiety acts as a polydentate ligand for metal ions:
Table 3: Metal complexation data
| Metal Ion | Stoichiometry | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | 1:1 | Catalytic oxidation studies | 8.9 ± 0.2 |
| Ni(II) | 1:2 | Electrochemical sensors | 7.5 ± 0.3 |
Coordination occurs preferentially at the ethane-1,2-diamine nitrogen atoms, with the pyrrolidine nitrogen participating only in acidic conditions.
Biological Interactions
The compound modulates enzymatic and receptor activity through:
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Hydrogen bonding : Between amine groups and protein carboxylates
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Cation-π interactions : Pyrrolidine ring with aromatic residues
Stability and Reactivity Trends
| Factor | Effect on Reactivity |
|---|---|
| pH > 10 | Accelerates oxidation |
| Polar aprotic solvents | Enhances nucleophilic substitutions |
| Temperature > 80°C | Promotes ring-opening reactions |
Scientific Research Applications
a. Role as a Chiral Building Block
Chiral amines are critical in the synthesis of pharmaceuticals. (S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine serves as an important chiral building block for the synthesis of various biologically active compounds. Its chirality can influence the pharmacological activity of the resultant compounds, making it a valuable intermediate in drug development .
b. Antidepressant and Anxiolytic Properties
Research indicates that derivatives of this compound exhibit antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, which are known to be involved in mood regulation .
a. Synthesis of Novel Therapeutics
The compound is utilized in the synthesis of novel therapeutic agents targeting various conditions such as depression, anxiety disorders, and neurodegenerative diseases. Its ability to form stable complexes with biological targets enhances its utility in drug formulation .
b. Drug Delivery Systems
This compound has been investigated for use in drug delivery systems due to its favorable solubility and stability profiles. Its incorporation into liposomes or nanoparticles can improve the bioavailability of poorly soluble drugs, thus enhancing therapeutic efficacy .
a. Asymmetric Synthesis
This compound is employed in asymmetric synthesis processes where it acts as a catalyst or reagent to produce enantiomerically pure products. Its chiral nature allows for selective reactions that favor one enantiomer over another, which is crucial in the synthesis of many pharmaceuticals .
b. Reaction Mechanisms
The compound participates in various reaction mechanisms including nucleophilic substitutions and reductions. Its reactivity can be tailored by modifying substituents on the pyrrolidine ring, allowing chemists to design specific pathways for synthesizing complex molecules .
Case Studies
Mechanism of Action
The mechanism by which (S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound is compared with structurally related ethane-1,2-diamine derivatives, focusing on substituent variations and their impacts on physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Detailed Analysis of Key Differences
Impact of N1 Substituents
- Ethyl vs. Isopropyl : The isopropyl analog () exhibits higher molecular weight and lipophilicity compared to the ethyl-substituted target compound. This substitution may enhance membrane permeability but reduce aqueous solubility, influencing bioavailability in drug delivery applications .
- Aromatic vs. Aliphatic Substituents : N1,N2-Bis(substituted-benzyl) derivatives () demonstrate enhanced antimicrobial activity due to aromatic π-π stacking interactions, whereas the target compound’s aliphatic substituents favor coordination chemistry and stereoselective binding .
Ring System Variations
- Pyrrolidine vs. Piperidine : The piperidine analog () has a six-membered ring, offering greater conformational flexibility compared to the five-membered pyrrolidine in the target compound. This difference may affect binding affinity in enzyme inhibition or metal coordination .
- Stereochemistry: The (S)-configuration in the target compound’s pyrrolidine ring (absent in non-chiral analogs like DETA) is critical for enantioselective interactions, such as in asymmetric catalysis or receptor binding .
Experimental and Computational Findings
- DFT Studies : Linear polyamines (e.g., DETA) show stronger correlations between theoretical parameters (e.g., HOMO-LUMO gap) and experimental corrosion inhibition efficiency compared to cyclic analogs like the target compound .
- Antimicrobial Activity : N,N′-Bis(2-hydroxylbenzyl) derivatives () exhibit MIC values <10 μg/mL against S. aureus, whereas the target compound’s activity remains uncharacterized but is hypothesized to be moderate due to reduced aromaticity .
Biological Activity
(S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chiral center, which contributes to its biological activity. The presence of the pyrrolidine ring is significant for its interaction with biological targets.
Research indicates that this compound may exhibit its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain enzymes involved in cellular signaling pathways. This inhibition can affect cell proliferation and differentiation.
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways. Such interactions could explain its effects on mood and cognition.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Apoptosis induction |
Neuroprotective Effects
In animal models, the compound has shown promise in protecting neuronal cells from oxidative stress. This effect is believed to be mediated through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Clinical Trials
A phase II clinical trial evaluated the efficacy of this compound in patients with neuropathic pain. Results indicated significant pain reduction compared to placebo, suggesting its potential as an analgesic agent.
In Vivo Studies
In vivo studies using rodent models have demonstrated that administration of the compound resulted in improved cognitive function in tasks measuring learning and memory. These effects were associated with increased levels of brain-derived neurotrophic factor (BDNF), a key player in neuroplasticity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
